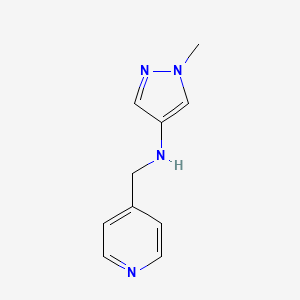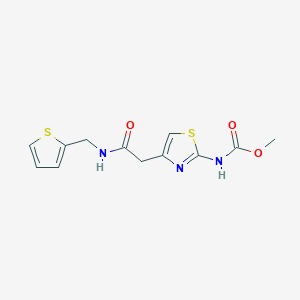![molecular formula C15H13FN4O2 B2634950 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide CAS No. 339102-49-7](/img/structure/B2634950.png)
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-fluorobenzyl)oxy]iminoformamide” is a chemical compound with the molecular formula C15H13FN4O2 . Its molecular weight is 300.293.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a cyano group at the 3-position and a methoxy group at the 4-position. The nitrogen of the pyridine ring is connected to an iminoformamide group, which in turn is connected to a fluorobenzyl group via an oxygen atom .Scientific Research Applications
Chemical Synthesis and Characterization
- Studies have focused on the synthesis and characterization of chemical compounds with similar structural features to N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide, demonstrating methodologies for creating complex molecules that could have various applications in materials science and pharmaceuticals. For instance, the work by Shiotani and Taniguchi (1996) on cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide outlines synthetic routes that could be relevant for the synthesis of related compounds (Shiotani & Taniguchi, 1996).
Pharmacological and Biological Activities
- Research into compounds with similar moieties has highlighted their potential pharmacological and biological activities. For example, compounds synthesized through three-component reactions involving cyano and fluorophenyl groups have been studied for their nonlinear optical (NLO) properties and molecular docking analyses, suggesting potential applications in developing anticancer therapies due to their interactions with tubulin and inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antimicrobial Activity
- The synthesis and antimicrobial activity evaluation of compounds structurally related to N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide reveal their potential as antimicrobial agents. A study by Amr et al. (2016) on (22E)-N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide provides insights into the synthesis and antimicrobial efficacy of these compounds, indicating the broader research interest in cyano and methoxy substituted pyridines for antimicrobial purposes (Amr et al., 2016).
Material Science Applications
- The electrochemical and electrochromic properties of aromatic polyamides with pendent methoxy-substituted units, as explored by Chang, Liou, and Hsiao (2007), suggest applications in electronic devices and smart materials. These studies demonstrate the importance of methoxy and pyridinyl groups in the development of materials with specific electronic properties (Chang, Liou, & Hsiao, 2007).
properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-21-14-6-7-18-15(13(14)8-17)19-10-20-22-9-11-2-4-12(16)5-3-11/h2-7,10H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMFSDHWFUQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N=CNOCC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2634867.png)
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2634869.png)
![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)





![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
